molecular formula C22H20FN3O3S2 B2397700 N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 865615-60-7

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2397700
CAS RN: 865615-60-7
M. Wt: 457.54
InChI Key: DOEZOTQHLQRRGM-UHFFFAOYSA-N
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Description

“N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a thiophene-2-carbonyl group, a dihydropyrazol group, and an ethanesulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl and thiophene-2-carbonyl groups are aromatic, contributing to the compound’s stability. The dihydropyrazol group is a heterocyclic ring, and the ethanesulfonamide group contains a sulfur atom, which could potentially participate in various chemical reactions .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Studies have shown that sulfonamide derivatives exhibit significant inhibitory effects on various enzymes, including carbonic anhydrases I and II, which are crucial for physiological functions such as respiration and acid-base balance. For instance, Gul et al. (2016) synthesized a series of pyrazoline-based sulfonamides that demonstrated potent inhibition of human carbonic anhydrases I and II, suggesting potential for further detailed studies in enzyme inhibition (Gul et al., 2016). Additionally, another study highlighted sulfonamide compounds' cytotoxic activities against cancer cells, indicating their potential as anticancer drug candidates. Specifically, compounds with selective inhibitory effects on carbonic anhydrase IX or XII isoenzymes were identified as leaders in anticancer research, underscoring their promise in developing new therapeutic agents (Gul et al., 2018).

Fluorescent Sensing

Sulfonamide derivatives have also been explored for their applications in fluorescent sensing, particularly for detecting metal ions and biological thiols. Bozkurt and Gul (2018) described a novel, non-toxic pyrazoline derivative used as a selective fluorometric "turn-off" sensor for Hg^2+ ions. This compound showed significant potential for practical uses in environmental and biological sciences, demonstrating high selectivity and sensitivity in the detection of mercury ions without interference from other metal ions (Bozkurt & Gul, 2018).

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S2/c1-2-31(28,29)25-18-6-3-5-16(13-18)19-14-20(15-8-10-17(23)11-9-15)26(24-19)22(27)21-7-4-12-30-21/h3-13,20,25H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEZOTQHLQRRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

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